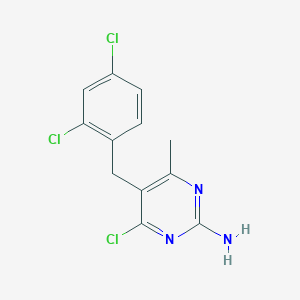
4-Chloro-5-(2,4-dichlorobenzyl)-6-methylpyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-(2,4-dichlorobenzyl)-6-methylpyrimidin-2-amine is a chemical compound with a complex structure that includes a pyrimidine ring substituted with chloro, dichlorobenzyl, and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(2,4-dichlorobenzyl)-6-methylpyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dichlorobenzyl chloride with a pyrimidine derivative under specific conditions to introduce the dichlorobenzyl group. This is followed by chlorination and methylation reactions to achieve the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Chloro-5-(2,4-dichlorobenzyl)-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chloro and dichlorobenzyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amine derivatives.
科学研究应用
4-Chloro-5-(2,4-dichlorobenzyl)-6-methylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Chloro-5-(2,4-dichlorobenzyl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-Chloro-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine
- 4-Chlorobenzyl chloride
- 2-Chlorobenzyl alcohol
Uniqueness
4-Chloro-5-(2,4-dichlorobenzyl)-6-methylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial applications.
属性
分子式 |
C12H10Cl3N3 |
|---|---|
分子量 |
302.6 g/mol |
IUPAC 名称 |
4-chloro-5-[(2,4-dichlorophenyl)methyl]-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C12H10Cl3N3/c1-6-9(11(15)18-12(16)17-6)4-7-2-3-8(13)5-10(7)14/h2-3,5H,4H2,1H3,(H2,16,17,18) |
InChI 键 |
VJIGIWKUEFVEJA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC(=N1)N)Cl)CC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


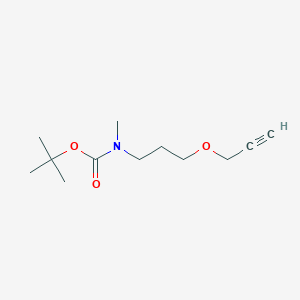
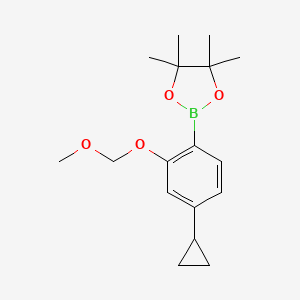
![Methyl 4-(6-bromo-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13936406.png)
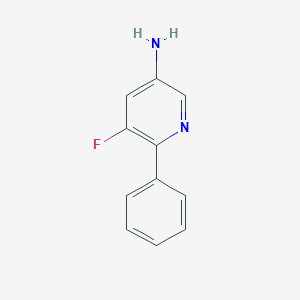
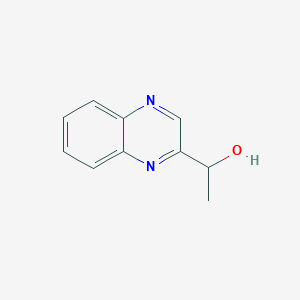

![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[5-[(2,4-diaminophenyl)azo]-1H-benzimidazol-2-yl]phenyl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B13936449.png)
![Methyl 4-(6-bromo-7-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13936455.png)
![tert-Butyl 5-bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B13936466.png)
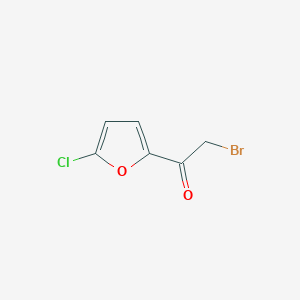
![6,8-Dibromo-5-chloroimidazo[1,2-a]pyridine](/img/structure/B13936476.png)
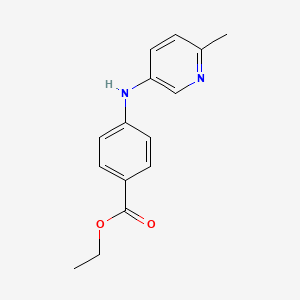
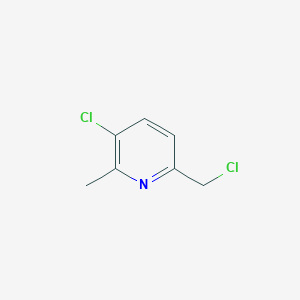
![Furo[3,2-c]pyridin-3(2H)-one hydrobromide](/img/structure/B13936498.png)
